molecular formula C16H16ClN3OS B12024243 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 769142-64-5

4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12024243
CAS No.: 769142-64-5
M. Wt: 333.8 g/mol
InChI Key: HJYVFUGZFXUEGY-WOJGMQOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as in laboratory settings but scaled up. This includes ensuring the purity of reactants and maintaining controlled reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is used as an intermediate in the synthesis of other complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry .

Biology and Medicine: The compound has shown promise in biological studies for its antimicrobial and anticancer activities. It is being researched for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cells .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable candidate for further modification and application .

Mechanism of Action

The mechanism of action of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential proteins in microorganisms . In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

Comparison with Similar Compounds

Comparison: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone stands out due to its unique ethoxy group, which can influence its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

769142-64-5

Molecular Formula

C16H16ClN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(4-ethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C16H16ClN3OS/c1-2-21-15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+

InChI Key

HJYVFUGZFXUEGY-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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